(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester
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Overview
Description
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester: is a chemical compound with the molecular formula C9H8ClFO5S and a molecular weight of 282.68 g/mol. This compound is known for its unique structural features, including a chlorosulphonyl group and a fluorophenoxy group attached to an acetic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-chloro-2-fluorophenol with chlorosulphonic acid followed by esterification with methanol. The reaction conditions typically involve the use of a strong acid catalyst and maintaining the reaction temperature at a controlled level to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine or chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions often require specific reagents and conditions tailored to the desired substitution.
Major Products Formed:
Oxidation products include sulfonyl chlorides and sulfonic acids.
Reduction products may include various reduced derivatives of the compound.
Substitution products can vary widely depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of sulfonyl and fluorophenoxy groups on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl and fluorophenoxy groups play a crucial role in these interactions, affecting various biological processes.
Molecular Targets and Pathways:
The compound may interact with enzymes or receptors in biological systems, leading to specific biochemical reactions.
It can modulate signaling pathways involved in cellular processes, potentially influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
(4-Chlorosulphonyl-2-fluorophenoxy)acetic acid methyl ester: can be compared with other similar compounds, such as:
4-Chlorosulphonyl-2-methylphenoxyacetic acid methyl ester: This compound differs in the presence of a methyl group instead of a fluorine atom.
2-Chloro-4-fluorophenylboronic acid: This compound has a boronic acid group instead of the acetic acid methyl ester moiety.
Uniqueness: The presence of both chlorosulphonyl and fluorophenoxy groups in this compound makes it unique, as these functional groups can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonyl-2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO5S/c1-15-9(12)5-16-8-3-2-6(4-7(8)11)17(10,13)14/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOTPGYOXHJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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